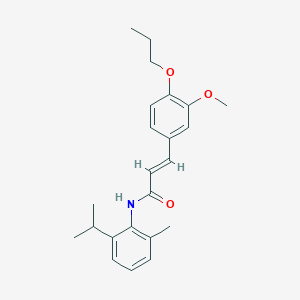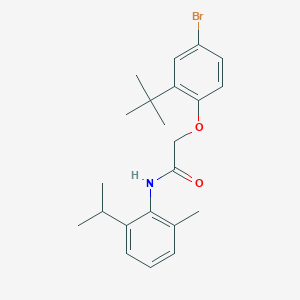![molecular formula C14H12BrNO3S2 B3751353 ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751353.png)
ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Vue d'ensemble
Description
Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. Thiazolidinones are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.
Applications De Recherche Scientifique
Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential biological activities. Some of the research applications of this compound include:
1. Antimicrobial activity: Thiazolidinones are known to exhibit antimicrobial activity against a wide range of microorganisms. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown significant antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.
2. Anti-inflammatory activity: Thiazolidinones have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising anti-inflammatory activity in vitro.
3. Anticancer activity: Thiazolidinones have been studied for their potential anticancer activity. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit cytotoxic activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is not well understood. However, it is believed to exhibit its biological activities by interacting with specific targets in the cell. Thiazolidinones are known to interact with various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate are not well characterized. However, thiazolidinones are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using this compound include its low solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the research on Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate. Some of these directions include:
1. Investigation of the mechanism of action of this compound.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Evaluation of the in vivo biological activities of this compound.
4. Development of new derivatives of this compound with improved biological activities.
5. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and infectious diseases.
In conclusion, Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising antimicrobial, anti-inflammatory, and anticancer activities in vitro. However, further research is needed to fully understand the mechanism of action and in vivo biological activities of this compound.
Propriétés
IUPAC Name |
ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQAAIGCFHSLL-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![[5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3751278.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)




![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)
![propyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate](/img/structure/B3751347.png)
![propyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751360.png)
![pentyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751365.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3751371.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3751382.png)